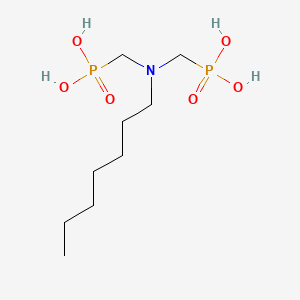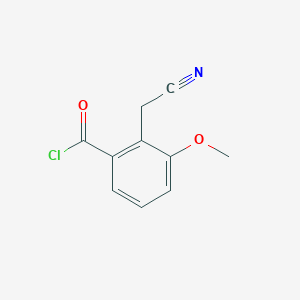
2-(Cyanomethyl)-3-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)-3-methoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3-methoxybenzoyl chloride typically involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with cyanomethyl magnesium bromide to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The cyanomethyl group can undergo oxidation to form carboxylic acids or reduction to yield primary amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Amines: Resulting from oxidation and reduction reactions, respectively.
Imines and Condensation Products: Formed through condensation reactions.
Scientific Research Applications
2-(Cyanomethyl)-3-methoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential in the development of new drugs due to its ability to form bioactive molecules.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the synthesis of compounds for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-3-methoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds. The cyanomethyl group can also participate in reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoyl Chloride: Lacks the cyanomethyl group, making it less versatile in certain reactions.
2-(Cyanomethyl)benzoyl Chloride: Similar structure but without the methoxy group, affecting its reactivity and applications.
2-(Cyanomethyl)-4-methoxybenzoyl Chloride: Positional isomer with different reactivity due to the position of the methoxy group.
Uniqueness
2-(Cyanomethyl)-3-methoxybenzoyl chloride is unique due to the presence of both the cyanomethyl and methoxy groups, which enhance its reactivity and make it suitable for a wide range of chemical transformations
Properties
CAS No. |
24633-69-0 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-(cyanomethyl)-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-4-2-3-8(10(11)13)7(9)5-6-12/h2-4H,5H2,1H3 |
InChI Key |
BHSHHLCHIJQOIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC#N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


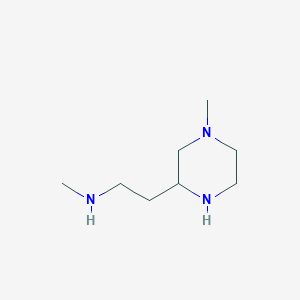

![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
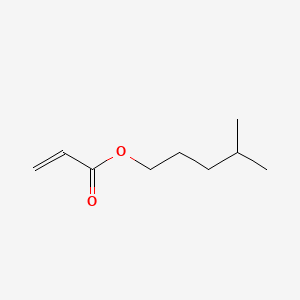

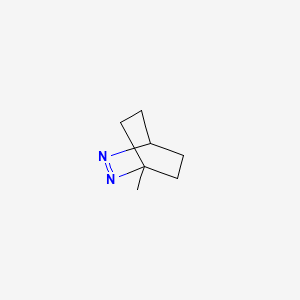
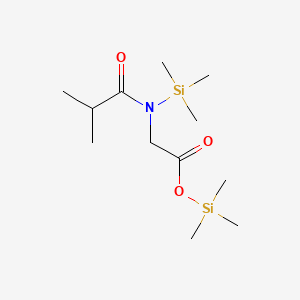
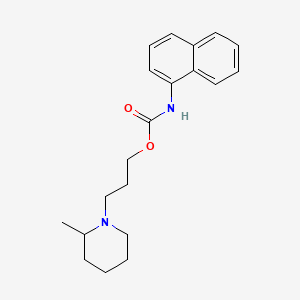
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
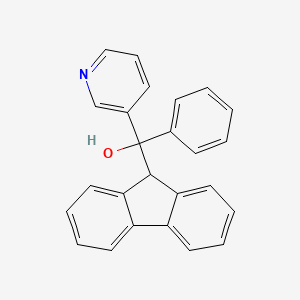
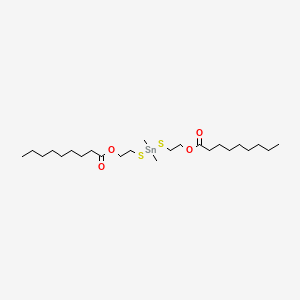

![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
